

Spectroscopic Profile of 2,2'-Anhydrouridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Anhydrouridine

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This technical guide provides an in-depth overview of the key spectroscopic data for **2,2'-Anhydrouridine** (CAS 3736-77-4), a modified nucleoside with significant applications in biochemical research and as a building block for antiviral and anticancer agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

2,2'-Anhydrouridine is a derivative of uridine where an anhydro bridge is formed between the C2' of the ribose sugar and the C2 of the uracil base. This structural constraint has a significant impact on its chemical properties and biological activity.

Molecular Formula: C₉H₁₀N₂O₅[\[1\]](#)[\[2\]](#) Molecular Weight: 226.19 g/mol [\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2,2'-Anhydrouridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a

common solvent for this class of compounds.

Table 1: ^1H NMR Chemical Shifts (ppm) of **2,2'-Anhydrouridine** in DMSO-d_6

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	7.85	d	7.5
H-1'	6.25	d	5.5
H-5	5.95	d	7.5
OH-5'	5.20	t	5.0
H-2'	5.15	t	5.5
H-3'	4.40	m	4.5
OH-3'	4.25	d	
H-4'	4.10	m	
H-5'a, H-5'b	3.65	m	

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d_6 at 2.50 ppm. Data is compiled from typical values for similar uridine derivatives and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Chemical Shifts (ppm) of **2,2'-Anhydrouridine** in DMSO-d_6

Carbon	Chemical Shift (ppm)
C-4	171.5
C-2	159.0
C-6	140.5
C-5	102.0
C-1'	90.5
C-4'	86.0
C-2'	85.5
C-3'	70.0
C-5'	59.5

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm. Data is compiled from typical values for similar uridine derivatives and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹) of **2,2'-Anhydrouridine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H stretching (hydroxyl groups)
3100 - 3000	Medium	C-H stretching (aromatic/vinylic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1710 - 1650	Strong	C=O stretching (carbonyl groups of uracil)
1650 - 1600	Medium	C=C stretching (uracil ring)
1470 - 1400	Medium	C-N stretching
1100 - 1000	Strong	C-O stretching (ether and alcohol)

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,2'-Anhydrouridine**, electrospray ionization (ESI) is a common technique.

Table 4: Expected m/z Values for **2,2'-Anhydrouridine** and its Fragments

m/z	Ion	Description
227.06	[M+H] ⁺	Protonated molecular ion
249.04	[M+Na] ⁺	Sodium adduct
113.02	[C ₄ H ₃ N ₂ O ₂] ⁺	Uracil fragment after glycosidic bond cleavage

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2,2'-Anhydrouridine**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ¹³C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Spectral Width: 240 ppm
- Referencing: Chemical shifts are referenced to the residual solvent signals of DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[3]

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2,2'-Anhydrouridine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: Bruker Vertex 70 FT-IR spectrometer or equivalent.[4]
- Mode: Transmission.
- Scan Range: 4000 - 400 cm⁻¹. [5]
- Resolution: 4 cm⁻¹.
- Number of Scans: 32.
- A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

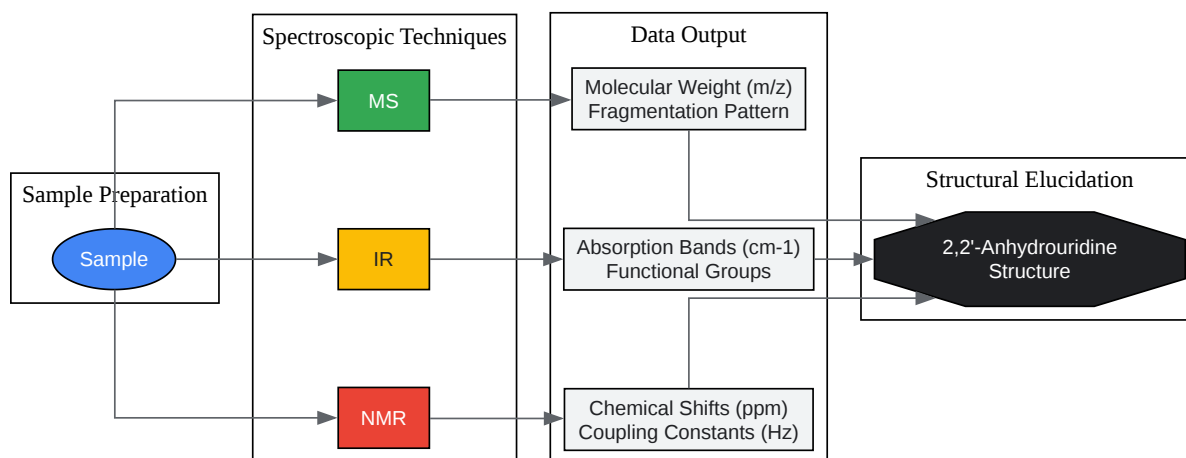
- Prepare a stock solution of **2,2'-Anhydrouridine** in a suitable solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

LC-MS/MS Conditions:

- LC System: Agilent 1260 Infinity Quaternary LC or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 5% to 95% B over several minutes.
- Flow Rate: 0.2 - 0.4 mL/min.
- MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Range: m/z 50 - 500.
- Fragmentation: Collision-induced dissociation (CID) can be used to obtain fragment ion spectra (MS/MS).

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data provides a comprehensive structural confirmation of **2,2'-Anhydrouridine**. The logical relationship between these techniques and the information they provide is illustrated in the following diagram.



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Caption: Workflow of Spectroscopic Analysis for **2,2'-Anhydrouridine**.

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References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
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